3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE
Overview
Description
3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE is a complex organic compound that features a benzamide core with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-oxo-3-(4-phenylpiperazino)propylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation and pain perception.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-methylbenzamide
- N-(4-Phenylpiperazin-1-yl)-3-methylbenzamide
Uniqueness
3-METHYL-N-[3-OXO-3-(4-PHENYLPIPERAZINO)PROPYL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-methyl group and the oxo functionality in the propyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-17-6-5-7-18(16-17)21(26)22-11-10-20(25)24-14-12-23(13-15-24)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSIIDKFBTUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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